molecular formula C17H26N2O6S B6086630 1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B6086630
M. Wt: 386.5 g/mol
InChI Key: CJGCRQGMMUDMFB-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a methanesulfonyl group and a trimethoxyphenylmethyl group, making it a molecule of significant structural complexity and potential bioactivity.

Properties

IUPAC Name

1-methylsulfonyl-N-[(2,3,4-trimethoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S/c1-23-14-6-5-13(15(24-2)16(14)25-3)11-18-17(20)12-7-9-19(10-8-12)26(4,21)22/h5-6,12H,7-11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGCRQGMMUDMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Trimethoxyphenylmethyl Group: The final step involves the alkylation of the piperidine ring with a trimethoxyphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amine derivatives.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated trimethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-METHANESULFONYL-N-[(2,4,5-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-METHANESULFONYL-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-METHANESULFONYL-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its bioactivity and interaction with molecular targets. This structural uniqueness may result in distinct pharmacological properties compared to its analogs.

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